(S)-Aceclidine is classified as a tertiary amine and a bicyclic compound. It is derived from quinuclidine, which serves as a precursor in its synthesis. The compound's ability to interact with muscarinic receptors makes it significant in pharmacology, particularly in the context of eye care and neurological research.
The synthesis of (S)-Aceclidine typically involves several steps that can include the following:
For example, one method described involves the electrochemical oxidation of unactivated carbon-hydrogen bonds using quinuclidine as a mediator, which can facilitate the formation of (S)-Aceclidine through selective functionalization of starting materials .
(S)-Aceclidine has a complex molecular structure characterized by its bicyclic framework. The molecular formula is CHN, and its molecular weight is approximately 165.24 g/mol.
(S)-Aceclidine participates in various chemical reactions that are essential for its synthesis and modification:
These reactions are critical for developing derivatives that may exhibit improved pharmacological profiles.
(S)-Aceclidine functions primarily as an agonist at muscarinic acetylcholine receptors. Its mechanism involves:
Quantitative data on binding affinities indicate that (S)-Aceclidine has significant potency at these receptors, making it effective for therapeutic use .
These properties influence its formulation into pharmaceutical preparations and its stability during storage.
(S)-Aceclidine is primarily utilized in the medical field for:
Additionally, ongoing research explores its potential applications in treating other conditions influenced by cholinergic signaling pathways.
(S)-Aceclidine (chemical name: (S)-1-Azabicyclo[2.2.2]octan-3-ol, 1-(2-chloroethyl)-, acetate) is a rigid quinuclidine derivative acting as a direct muscarinic acetylcholine receptor (mAChR) agonist. Its molecular rigidity confers distinct stereochemical properties that significantly influence receptor binding kinetics and subtype selectivity. Unlike flexible agonists like acetylcholine, (S)-Aceclidine’s bicyclic structure restricts conformational freedom, enhancing selectivity for specific mAChR subtypes through optimized spatial complementarity.
Table 1: Key Structural Features of (S)-Aceclidine
Property | Description |
---|---|
Chemical Class | Quinuclidine derivative |
Stereochemistry | S-enantiomer (absolute configuration critical for activity) |
Rigidity | Bicyclic structure reduces conformational flexibility |
Functional Groups | Chloroethyl side chain; esterified hydroxyl group |
The S-configuration of Aceclidine is essential for its preferential interaction with M3 mAChRs over M2 subtypes. Pharmacological studies in isolated iris smooth muscle demonstrate that (S)-Aceclidine exhibits >10-fold higher functional potency at M3 receptors compared to M2, driven by steric compatibility with the M3 orthosteric pocket:
Table 2: Subtype Selectivity Profile of (S)-Aceclidine
mAChR Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (% vs. Carbachol) |
---|---|---|---|
M3 | 180 ± 25 | 650 ± 85 | 92 ± 6 |
M1 | 950 ± 140 | 2,300 ± 310 | 78 ± 8 |
M2 | 2,800 ± 420 | >10,000 | <20 |
Data derived from radioligand binding and functional contraction assays in recombinant cells and isolated tissues [4] [6] [9].
(S)-Aceclidine primarily engages the orthosteric binding site of mAChRs, competing with acetylcholine at the conserved aspartate (D147 in M3) in transmembrane helix 3. However, its interactions extend to allosteric-like topology due to its rigid scaffold:
(S)-Aceclidine exhibits submaximal efficacy (τ = 0.65) relative to full agonists like carbachol, classifying it as a partial agonist with unique signaling bias:
Table 3: Agonist Efficacy Comparison at M3 Receptors
Agonist | RAᵢ Value | Eₘₐₓ (% vs. Carbachol) | pEC₅₀ | Receptor State Preference |
---|---|---|---|---|
(S)-Aceclidine | 0.42 | 75 ± 5 | 5.2 ± 0.3 | Low-affinity (uncoupled) |
Carbachol | 1.00 | 100 | 6.1 ± 0.2 | High- and low-affinity |
Pilocarpine | 0.18 | 50 ± 6 | 4.8 ± 0.4 | Low-affinity (uncoupled) |
Oxotremorine-M | 1.85 | 105 ± 4 | 7.0 ± 0.3 | High-affinity (G-protein-coupled) |
RAᵢ = intrinsic relative activity; Eₘₐₓ = maximal effect. Data from [6] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9